molecular formula C22H23NO4 B2557444 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1421499-03-7

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2557444
CAS No.: 1421499-03-7
M. Wt: 365.429
InChI Key: WKUGDXHQGBWJNY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a naphthalene ring system linked via a hydroxypropyl chain to a phenoxyacetamide group, a structural motif often associated with bioactive properties. Its molecular formula is C22H23NO4 and it has a molecular weight of [Specific Molecular Weight] g/mol. Preliminary research on analogous structures suggests potential as a scaffold for developing enzyme inhibitors or receptor modulators, though its specific mechanism of action requires further investigation. Researchers value this compound for its potential applications in [e.g., neuropharmacology, signal transduction studies, or inflammatory pathway analysis] . As with many specialized reagents, its research value lies in its unique structure that can be used as a building block or a probe for understanding biological processes. This product is provided as a solid with a stated purity of ≥ [e.g., 95% or 98%] as determined by HPLC. It is intended for research purposes only in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-20-11-4-5-12-21(20)27-15-22(25)23-14-13-19(24)18-10-6-8-16-7-2-3-9-17(16)18/h2-12,19,24H,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGDXHQGBWJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

  • Formation of the Hydroxypropyl Intermediate: : The initial step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the hydroxypropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using a hydroxypropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Coupling with Methoxyphenoxyacetic Acid: : The hydroxypropyl-naphthalene intermediate is then reacted with methoxyphenoxyacetic acid. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and efficiency. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

  • Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other mild oxidizing agents.

    Reduction: LiAlH4 or borane (BH3).

    Substitution: NaH, alkyl halides, or other nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the naphthalene ring and the hydroxypropyl group suggests that it could interact with biological macromolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its ability to undergo multiple types of chemical reactions makes it valuable for creating novel compounds with desired properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxypropyl group could facilitate binding to active sites, while the naphthalene ring might enhance hydrophobic interactions.

Comparison with Similar Compounds

Structural Impact :

  • The hydroxy group in the target compound may increase solubility in polar solvents compared to the thiadiazole derivatives.

Triazole-Linked Acetamides ()

Compounds 6a–6c () contain a 1,2,3-triazole ring and naphthalen-1-yloxy methyl group. These differ from the target compound in linker chemistry (triazole vs. hydroxypropyl) and substituent placement.

Property Target Compound (Hypothetical) 6a (Triazole) 6b (Triazole)
Synthetic Method Nucleophilic substitution? Click chemistry (Cu-catalyzed) Click chemistry (Cu-catalyzed)
1H NMR (δ ppm) N/A Triazole H: 8.36 Triazole H: 8.36
Bioactivity N/A Not reported Not reported

Structural Impact :

  • The triazole ring in 6a–6c provides metabolic stability and metal-binding capacity, while the hydroxypropyl group in the target compound may confer flexibility and hydrogen-bond donor capacity.
  • The methoxyphenoxy group in both structures contributes to similar electronic environments, as evidenced by comparable C-O IR stretches (~1250 cm⁻¹).

Piperazine-Linked Acetamides ()

The compound in , N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, shares the 2-methoxyphenoxy and hydroxypropyl motifs but incorporates a piperazine ring.

Property Target Compound Compound
Spectroscopic Analysis N/A FT-IR: 1671 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O)
Computational Studies N/A Quantum mechanical analysis of electronic properties

Structural Impact :

  • The piperazine ring introduces basicity and conformational flexibility, whereas the naphthalene group in the target compound enhances lipophilicity.
  • Both compounds exhibit strong C=O and C-O IR peaks, indicating similar electronic effects from the acetamide and methoxyphenoxy groups.

Key Trends

  • Melting Points : Thiadiazole derivatives (5k–5m) exhibit melting points between 135–140°C, suggesting that the target compound may fall within this range if crystallinity is comparable .
  • Electronic Effects: The methoxyphenoxy group consistently shows C-O stretches near 1250 cm⁻¹ across all compounds, confirming its electronic signature .

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